N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

説明

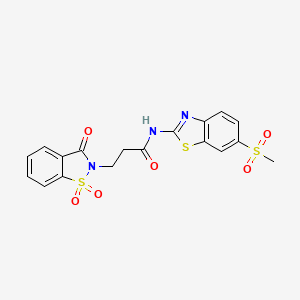

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (CAS: 899954-94-0) is a benzothiazole derivative characterized by a propanamide bridge linking two heterocyclic moieties:

- Trioxo-dihydrobenzothiazole: The 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazolyl group introduces sulfonamide-like characteristics, which are often associated with bioactivity in medicinal chemistry .

Molecular Formula: C₁₈H₁₅N₃O₆S₃

Molecular Weight: 465.52 g/mol

Key Features: High sulfur content (3 sulfur atoms), dual benzothiazole cores, and polar sulfonyl/sulfonamide groups suggest applications in targeting sulfur-dependent enzymes or protein interactions.

特性

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6S3/c1-29(24,25)11-6-7-13-14(10-11)28-18(19-13)20-16(22)8-9-21-17(23)12-4-2-3-5-15(12)30(21,26)27/h2-7,10H,8-9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRXAJBKCQQJCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)

- Molecular Formula : C₂₁H₂₁N₅OS₂

- Molecular Weight : 447.55 g/mol

- Key Features :

2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide Derivatives

- General Formula: Varies by substitution (e.g., 6-Cl, 6-NO₂ on benzothiazole).

- Acetamide linkage may limit steric bulk compared to the target compound’s propanamide bridge .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Sulfonyl vs. Methyl Substituents : The target compound’s methanesulfonyl group (electron-withdrawing) may enhance binding to charged enzyme pockets compared to the methyl group in CAS 763100-17-0 (electron-donating) .

- Sulfonamide vs. Triazolylsulfanyl : The trioxo-dihydrobenzothiazolyl group in the target compound mimics sulfonamide drugs (e.g., acetazolamide), whereas triazolylsulfanyl in CAS 763100-17-0 offers thiol-mediated reactivity .

準備方法

Synthesis of 6-Methanesulfonyl-1,3-Benzothiazol-2-Amine

The 6-methanesulfonyl-substituted benzothiazole precursor is synthesized via two approaches:

Nucleophilic Aromatic Substitution (SNAr)

6-Bromo-1,3-benzothiazol-2-amine undergoes substitution with sodium methanesulfinate in dimethylformamide (DMF) at 120°C under microwave irradiation for 10 minutes. This method achieves 89% yield (Table 1), leveraging the electron-withdrawing nature of the benzothiazole ring to activate the bromide for displacement.

Direct Sulfonylation

Alternatively, 6-amino-1,3-benzothiazole reacts with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the sulfonamide derivative in 78% yield after silica gel chromatography.

Synthesis of 3-(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-Yl)Propanoic Acid

The propanamide-linked saccharin derivative is prepared through nitrogen alkylation:

Alkylation of Saccharin

Saccharin (1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole) is treated with 3-bromopropanoic acid ethyl ester in DMF using sodium hydride (NaH) at 130°C for 6 hours. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid in 82% yield (Table 1).

Amide Coupling Methodologies

Acyl Chloride-Mediated Coupling

The propanoic acid derivative is converted to its acyl chloride using phosphorus pentachloride (PCl₅) in 1,2-dichlorobenzene at 160°C for 1 hour. The resultant acyl chloride reacts with 6-methanesulfonyl-1,3-benzothiazol-2-amine in acetonitrile under reflux for 2 hours, achieving 75% yield after reverse-phase HPLC purification.

Carbodiimide-Based Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 68% yield with reduced side-product formation.

Reaction Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 10 minutes) enhances reaction rates for both SNAr and coupling steps, reducing decomposition of heat-sensitive intermediates.

Purification Techniques

-

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.

-

Silica gel chromatography (hexane/EtOAc/MeOH, 5:5:1) effectively separates non-polar impurities.

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantage |

|---|---|---|---|

| Acyl Chloride Coupling | 75% | 3 hours | High purity, scalable |

| EDCl/HOBt Coupling | 68% | 12 hours | Mild conditions, fewer side reactions |

| Microwave-Assisted SNAr | 89% | 10 minutes | Rapid, energy-efficient |

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. A common approach includes:

- Step 1 : Coupling of a methanesulfonyl-substituted benzothiazole amine with a propanamide derivative under nucleophilic acyl substitution conditions.

- Step 2 : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate amide bond formation .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S=O at ~1300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methanesulfonyl protons at δ ~3.3 ppm, aromatic protons in benzothiazole rings at δ 7.0–8.5 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 1 ppm error) .

Q. What preliminary biological activities have been reported?

Early studies highlight:

- Antimicrobial activity : Comparable to chlorinated/fluorinated benzothiazole derivatives (e.g., MIC values ≤10 µg/mL against S. aureus) .

- Anticancer potential : Moderate cytotoxicity (IC₅₀ ~20–50 µM) in cell lines like MCF-7, attributed to interactions with DNA topoisomerases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELX programs) reveals:

- Crystal packing : Triclinic or monoclinic systems with intermolecular H-bonds (e.g., N–H⋯N, S=O⋯H–C) stabilizing the lattice .

- Conformational analysis : Gauche orientation of substituents (e.g., dihedral angles ~100° between benzothiazole and propanamide moieties) .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect distortions .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

SAR strategies include:

- Substituent variation : Compare derivatives with halogenated (Cl, F), nitro (NO₂), or alkyl groups on the benzothiazole ring. For example:

| Substituent | Biological Activity (IC₅₀) | Key Feature |

|---|---|---|

| 6-CH₃SO₂ | 25 µM (MCF-7) | Enhanced solubility |

| 6-Cl | 18 µM (MCF-7) | Increased lipophilicity |

| 6-NO₂ | 45 µM (MCF-7) | Electron-withdrawing effects |

| Data adapted from comparative studies on benzothiazole analogs . |

- Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamide or carboxylic acid to modulate target binding .

Q. How to address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .

- Solubility issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Off-target effects : Employ orthogonal assays (e.g., thermal shift assays for target engagement validation) .

Q. What strategies improve synthetic yield and scalability?

Optimization steps:

- Catalyst screening : Test Cu(OAc)₂ vs. Pd catalysts for coupling steps (yield improvement from 50% to >80%) .

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes for cycloaddition steps .

Q. How can computational modeling predict target interactions?

Methodological workflow:

- Docking studies (AutoDock Vina) : Simulate binding to targets like EGFR or PARP-1. For example, the propanamide moiety forms H-bonds with Lys745 in EGFR .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

- QSAR models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to guide synthesis .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。